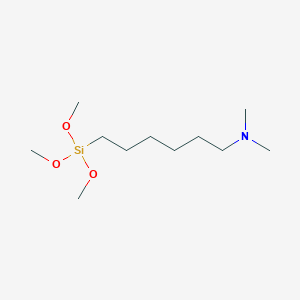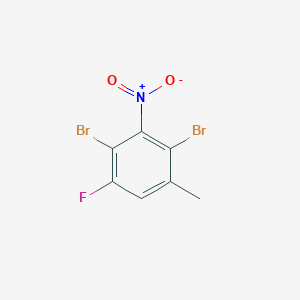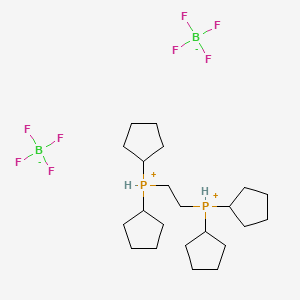
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate
描述
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate is a complex organophosphorus compound. It is characterized by the presence of two cyclopentyl groups attached to a central phosphorus atom, forming a unique structure that is of interest in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate typically involves the alkylation of phosphines followed by the formation of phosphonium salts. A common method includes the use of nickel-catalyzed diversification of phosphine ligands, where alkylated phosphonium salts are selectively dearylated to access alkylphosphine products . The reaction conditions often involve standard alkylation processes followed by dearylation in the presence of nickel catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and dearylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of air-stable borane adducts for isolation and versatile derivatization reactions is also common in industrial settings .
化学反应分析
Types of Reactions
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reagents and conditions used .
科学研究应用
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate involves its interaction with molecular targets through its phosphorus centers. The compound can form stable complexes with metal ions, facilitating various catalytic processes. The pathways involved often include coordination to metal centers, followed by activation of substrates through oxidative addition, reductive elimination, or substitution reactions .
相似化合物的比较
Similar Compounds
Dibenzophospholes: These compounds share similar phosphorus-centered structures and are used in organic electronics and optoelectronic materials.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): Known for its donor-acceptor properties and used as a metal-free organophotocatalyst.
Uniqueness
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate is unique due to its specific cyclopentyl groups and the resulting steric and electronic properties. These features make it particularly effective in certain catalytic applications and as a ligand in coordination chemistry, distinguishing it from other similar compounds .
属性
IUPAC Name |
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40P2.2BF4/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3,4)5/h19-22H,1-18H2;;/q;2*-1/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXMXBMZLDGLW-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42B2F8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


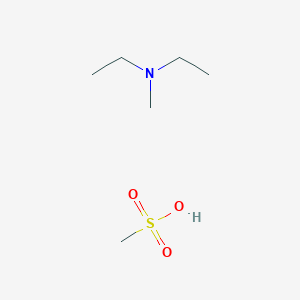
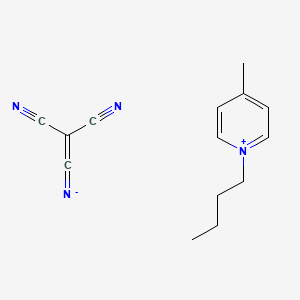
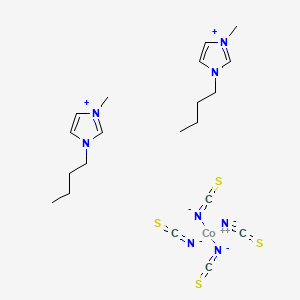
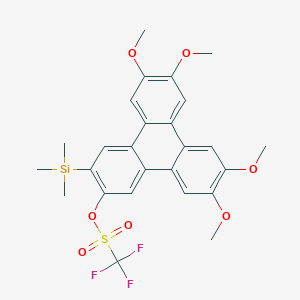
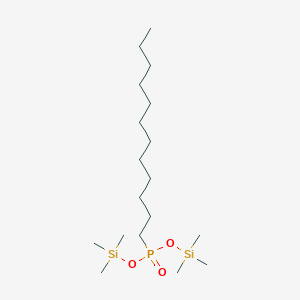
![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
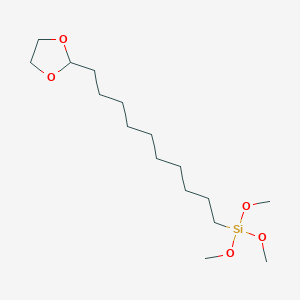
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)
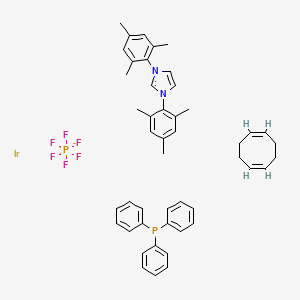
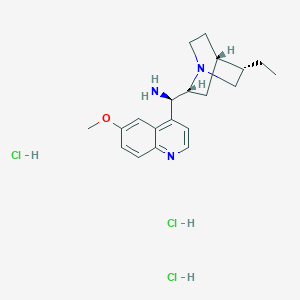
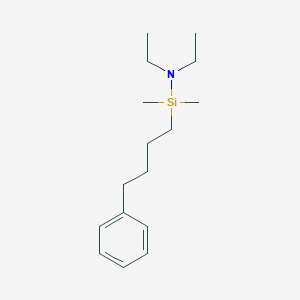
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
